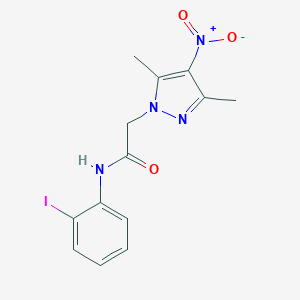
2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-(2-PYRIDYL)ACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a pyrazole ring substituted with nitro and methyl groups, and an acetamide group attached to a pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-(2-PYRIDYL)ACETAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Attachment of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Potassium carbonate, various nucleophiles.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 2-(3,5-Dimethyl-4-amino-1H-pyrazol-1-yl)-N-2-pyridinylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid and 2-aminopyridine.
Applications De Recherche Scientifique
2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide has several applications in scientific research:
Medicinal Chemistry: This compound is used as a scaffold for the development of new drugs with potential anti-inflammatory, analgesic, and antipyretic activities.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-(2-PYRIDYL)ACETAMIDE involves its interaction with specific molecular targets in the body. The nitro group can undergo reduction to form reactive intermediates that can interact with enzymes and receptors. The pyrazole ring can bind to specific sites on enzymes, inhibiting their activity and leading to various pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methylbenzo[d]thiazole .
- 3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine .
- Hydrazine-coupled pyrazole derivatives .
Uniqueness
2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of both nitro and pyridine groups. This unique structure allows it to interact with a wide range of biological targets, making it a valuable compound in medicinal chemistry and biological research .
Propriétés
Formule moléculaire |
C12H13N5O3 |
|---|---|
Poids moléculaire |
275.26 g/mol |
Nom IUPAC |
2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C12H13N5O3/c1-8-12(17(19)20)9(2)16(15-8)7-11(18)14-10-5-3-4-6-13-10/h3-6H,7H2,1-2H3,(H,13,14,18) |
Clé InChI |
WBUNGEZQEMCHJZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=CC=N2)C)[N+](=O)[O-] |
SMILES canonique |
CC1=C(C(=NN1CC(=O)NC2=CC=CC=N2)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-bromo-2-fluorophenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213564.png)


![N-[4-(acetylamino)phenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213569.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenoxyacetamide](/img/structure/B213571.png)

![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B213575.png)

![5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-PHENYL-2-FURAMIDE](/img/structure/B213580.png)
![N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213582.png)
![N-[(4-FLUOROPHENYL)METHYL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]FURAN-2-CARBOXAMIDE](/img/structure/B213583.png)
![5-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B213585.png)

